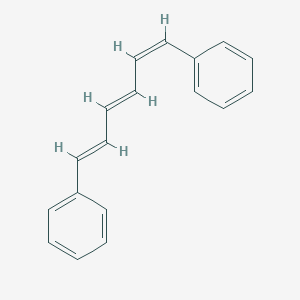
(1E,3E,5Z)-1,6-Diphenyl-1,3,5-hexatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,3E,5Z)-1,6-Diphenyl-1,3,5-hexatriene, commonly known as DPH, is a fluorescent molecule that has been widely used in scientific research as a probe for studying membrane fluidity and dynamics. DPH is a hydrophobic molecule that can insert itself into the hydrophobic region of lipid bilayers, where it undergoes a conformational change that results in an increase in its fluorescence intensity.
Scientific Research Applications
Spectroscopic Properties and Fluorescence Probing
(1E,3E,5Z)-1,6-Diphenyl-1,3,5-hexatriene, commonly known as DPH, has been extensively studied for its spectroscopic properties. A study by Pistolis and Malliaris (1998) focused on the absorption-fluorescence spectra, quantum yields, lifetimes, and steady-state fluorescence anisotropies of DPH derivatives in various solvents, temperatures, and viscosities. This study highlighted DPH's exceptional fluorescence probing properties, making it a valuable tool in spectroscopy (Pistolis & Malliaris, 1998).
Conformational Analysis
DPH has also been analyzed for its conformational behavior. Harada, Harakawa, and Ogawa (2008) examined the crystal structures of DPH in two polymorphic forms using X-ray diffraction, revealing conformational changes through pedal motions in crystals (Harada, Harakawa, & Ogawa, 2008).
Photodimerization and Photopolymerization
Sonoda et al. (2009) investigated the photodimerization and photopolymerization of DPH crystals, observing the formation of dimers, trimers, and higher oligomers. This research demonstrated the efficiency and selectivity of DPH in photochemical reactions, suggesting its potential in organic synthesis (Sonoda et al., 2009).
Enhancement of Fluorescence Efficiency
The fluorescence efficiency of DPH can be enhanced by covalent rigidification, as shown by Jousselme et al. (2000). This study demonstrated how structural modifications of DPH lead to a decrease in oxidation potential and a significant boost in fluorescence quantum yield (Jousselme, Blanchard, Frère, & Roncali, 2000).
Anti-Melanogenic Activity
DPH and its derivatives have been evaluated for their anti-melanogenic activity. Oh et al. (2018) synthesized various DPH analogs and tested their effects on melanin synthesis in cells and zebrafish embryos. The study found that certain DPH compounds effectively decreased melanogenesis, suggesting potential cosmetic applications (Oh et al., 2018).
Radical Cation Characterization in Zeolites
DPH's interaction with zeolites has been explored by Ramamurthy et al. (1991), who studied the formation and stabilization of radical cations of DPH within pentasil zeolites. This research is crucial for understanding the chemical behavior of DPH in confined environments (Ramamurthy, Caspar, & Corbin, 1991).
Analysis of Membrane Fluidity
Pottel, Van Der Meer, and Herreman (1983) correlated the order parameter with the steady-state fluorescence anisotropy of DPH, contributing to the understanding of membrane fluidity in biological systems (Pottel, Van Der Meer, & Herreman, 1983).
properties
CAS RN |
17329-15-6 |
|---|---|
Product Name |
(1E,3E,5Z)-1,6-Diphenyl-1,3,5-hexatriene |
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
[(1Z,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1+,11-5-,12-6+ |
InChI Key |
BOBLSBAZCVBABY-WPWUJOAOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C\C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Other CAS RN |
1720-32-7 |
Pictograms |
Irritant |
synonyms |
1,6 Diphenylhexatriene 1,6-Diphenyl-1,3,5-hexatriene 1,6-Diphenylhexatriene Diphenylhexatriene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





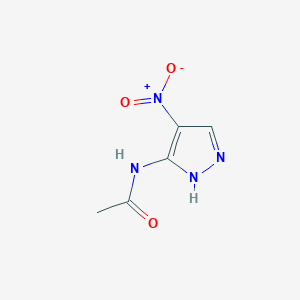
![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)



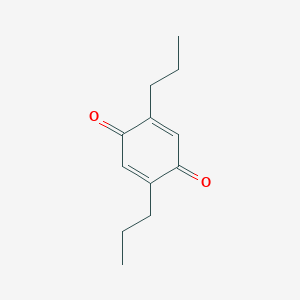
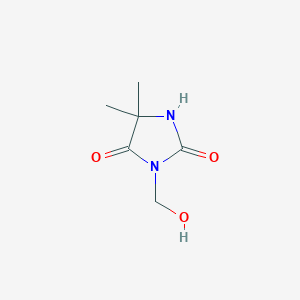
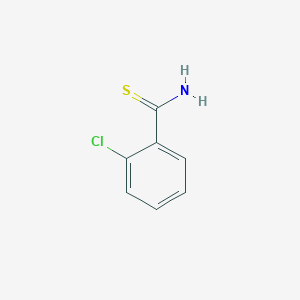
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)


![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)